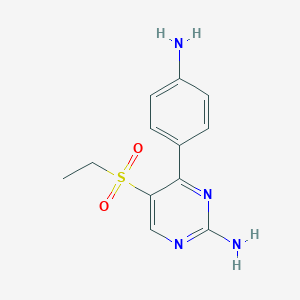

4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N4O2S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

4-(4-aminophenyl)-5-ethylsulfonylpyrimidin-2-amine |

InChI |

InChI=1S/C12H14N4O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3,(H2,14,15,16) |

InChI Key |

XYMCYZDGVQLMDS-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis typically begins with 4,6-dichloropyrimidine derivatives, which serve as versatile intermediates for subsequent functionalization. For instance, 4-amino-6-chloropyrimidine is a critical precursor, synthesized via ammonolysis or aminolysis of 4,6-dichloropyrimidine under controlled conditions:

-

Ammonolysis : Reaction with ammonia gas at 55–60°C under atmospheric pressure yields 4-amino-6-chloropyrimidine with >90% purity. Elevated temperatures (>60°C) increase impurities such as bis(6-methoxypyrimidin-4-yl)amine, necessitating precise thermal regulation.

-

Aminolysis : Substituting ammonia with alkylamines (e.g., methylamine) enables the introduction of alkyl groups at the 4-position, though this requires stoichiometric excess (1:2–8 molar ratio) to ensure complete substitution.

Sulfonylation and Etherification

The introduction of the ethylsulfonyl group at the 5-position is achieved through sulfonylation reactions. A two-step approach is commonly employed:

-

Chlorination : 4-amino-6-chloropyrimidine undergoes selective chlorination at the 5-position using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Sulfonation : The 5-chloro intermediate reacts with sodium ethanesulfinate or ethylsulfonyl chloride in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. Catalytic bases such as triethylamine or potassium carbonate enhance reaction efficiency.

Detailed Methodologies and Optimization

Patent-Based Synthesis (CN102516182B)

A patented method optimizes the synthesis of 4-amino-6-alkoxyl pyrimidines, adaptable for the target compound:

Critical Parameters :

-

Temperature Control : Exceeding 60°C during ammonolysis raises impurity levels (e.g., 0.49% impurity 2).

-

Solvent Recovery : Methanol or ethanol used in alkoxylation is recycled post-reaction, reducing costs.

-

pH Adjustment : Mineral acids (HCl, H₂SO₄) neutralize reaction mixtures to pH 4–7, facilitating crystallization.

Alternative Route: Direct Functionalization

A streamlined approach bypasses intermediate isolation:

-

One-Pot Amination-Sulfonylation : 4,6-Dichloropyrimidine reacts sequentially with ammonia and ethylsulfonyl chloride in DMF, though competing reactions at the 4- and 6-positions may reduce yields.

-

Microwave-Assisted Synthesis : Accelerates reaction times (e.g., 30 minutes vs. 12 hours) but requires specialized equipment.

Impurity Profiling and Mitigation

Major Impurities

Purification Techniques

-

Crystallization : Cooling reaction mixtures to 3–4°C precipitates pure product, with water or ethanol as solvents.

-

Column Chromatography : Silica gel elution (ethyl acetate/hexane) resolves closely related impurities but is less scalable.

Industrial Scalability and Cost Considerations

Catalyst and Solvent Economics

Environmental Impact

-

Waste Streams : Aqueous ammonia and salt byproducts (e.g., NaCl) are treated via neutralization, aligning with green chemistry principles.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

Melting Point : 210–215°C (decomposition observed >220°C).

-

Elemental Analysis : Matches theoretical C, H, N, S content within ±0.3%.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

JAK Kinase Inhibition

One of the primary applications of 4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is its role as a Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets for treating inflammatory diseases and cancers. Research has shown that this compound exhibits potent inhibitory activity against JAK1, JAK2, and JAK3, which are involved in several pathophysiological conditions such as rheumatoid arthritis and certain malignancies .

Antimicrobial Properties

In addition to its role in inhibiting JAK kinases, the compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including those responsible for tuberculosis. The mechanism of action appears to involve interference with bacterial cell wall biosynthesis . This highlights its potential as a lead compound for developing new antibiotics.

Treatment of Inflammatory Diseases

Due to its JAK inhibitory activity, this compound is being explored for therapeutic use in inflammatory diseases such as:

- Rheumatoid Arthritis : By modulating the immune response through JAK inhibition, the compound may reduce inflammation and joint damage.

- Psoriasis : Its ability to inhibit cytokine signaling pathways could lead to effective treatments for this chronic skin condition.

Cancer Therapy

The compound's role in targeting JAK kinases also positions it as a candidate for cancer therapy. By disrupting the signaling pathways that promote tumor growth and survival, it could be beneficial in treating hematological malignancies such as leukemia and lymphoma .

Case Study 1: Efficacy in Rheumatoid Arthritis Models

In preclinical studies involving animal models of rheumatoid arthritis, treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups. These findings support its potential application in human clinical trials for rheumatoid arthritis .

Case Study 2: Antitubercular Activity

Research evaluating the compound's effectiveness against Mycobacterium tuberculosis demonstrated promising results. In vitro assays indicated that it possesses a low minimum inhibitory concentration (MIC), suggesting that it could be developed into a novel antitubercular agent .

Data Tables

| Application Area | Mechanism of Action | Potential Therapeutic Uses |

|---|---|---|

| JAK Kinase Inhibition | Inhibits JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriasis |

| Antimicrobial Activity | Disrupts bacterial cell wall synthesis | Treatment of Tuberculosis |

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The aminophenyl and ethylsulfonyl groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The target compound’s ethylsulfonyl group is distinct from diazenyl (ZZ4), isoxazole (), or aminomethyl () substituents.

- The 4-aminophenyl group contrasts with dichlorophenyl (ZZ4) or fluorophenyl () moieties, which may alter steric and electronic interactions with biological targets .

Crystallographic and Conformational Differences

- In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 12.0° to 86.1°, indicating significant non-planarity . The ethylsulfonyl group in the target may induce similar distortions, affecting binding pocket compatibility.

- Intramolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize conformations in analogs. The ethylsulfonyl group’s polar nature may promote intermolecular hydrogen bonding or dipole interactions absent in compounds like ZZ4 .

Biological Activity

The compound 4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine core with an amino group and an ethylsulfonyl substituent. Its molecular formula is , with a molecular weight of approximately 270.32 g/mol. The presence of the sulfonyl group is significant for its biological interactions and pharmacokinetic properties.

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cell signaling pathways. These pathways are crucial for cellular proliferation, differentiation, and survival, making them attractive targets for cancer therapy. The compound's mechanism may involve:

- Inhibition of ATP-binding sites on kinases, disrupting cellular signaling.

- Induction of apoptosis in cancer cells by promoting reactive oxygen species (ROS) levels.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds within this structural class have demonstrated significant inhibitory effects on various cancer cell lines, including A375 (melanoma) and H460 (lung cancer) cells. The following table summarizes findings from recent studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A375 | 0.25 | Induces apoptosis |

| This compound | H460 | 0.24 | Cell cycle arrest in G2/M phase |

These results suggest that the compound effectively suppresses cell proliferation through multiple mechanisms.

Selectivity and Binding Affinity

In a selectivity profiling study involving over 140 protein kinases, this compound exhibited notable selectivity against specific kinases while maintaining minimal interaction with others. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy.

Case Studies

- Study on PI5P4K Inhibition : A study exploring inhibitors targeting phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) revealed that compounds structurally related to this compound significantly reduced mutant protein levels associated with neurodegenerative diseases, showcasing their potential beyond oncology .

- Antiproliferative Effects : Another investigation demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines by elevating intracellular ROS levels, further supporting its role as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine, and how can purity be validated?

Methodological Answer:

- Step 1: Core Pyrimidine Synthesis

Begin with a Suzuki-Miyaura coupling to attach the 4-aminophenyl group to a pyrimidine scaffold. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system . - Step 2: Sulfonation

Introduce the ethylsulfonyl group via nucleophilic substitution at the pyrimidine’s 5-position. Use ethanesulfonyl chloride in the presence of triethylamine (TEA) as a base . - Step 3: Purification

Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the compound. Validate purity using HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹H/¹³C NMR to confirm substituent positions. Key signals: - X-ray Crystallography:

Resolve crystal structure to confirm intramolecular hydrogen bonding (e.g., N–H⋯N interactions between pyrimidine and aminophenyl groups) . - Mass Spectrometry (HRMS):

Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₅N₄O₂S: 291.0918) .

Basic: What preliminary assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition Screening:

Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ATP competition assays. IC₅₀ values <1 µM suggest strong inhibitory potential . - Cytotoxicity Profiling:

Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values to structural analogs (e.g., 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine) . - Solubility Assessment:

Measure in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced: How can reaction conditions be optimized to enhance sulfonation selectivity?

Methodological Answer:

- Computational Modeling:

Use density functional theory (DFT) to predict reactive sites on the pyrimidine ring. Prioritize sulfonation at the 5-position over 4/6 positions by analyzing electron density maps . - Orthogonal Protection:

Protect the 2-amine group with a tert-butoxycarbonyl (BOC) group before sulfonation to prevent side reactions . - Kinetic Control:

Monitor reaction progress via TLC. Stop the reaction at 80% conversion to minimize byproducts (e.g., over-sulfonated derivatives) .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Validation:

Replicate conflicting studies under standardized conditions (e.g., identical cell lines, serum-free media, and incubation times). For example, discrepancies in EGFR inhibition may arise from variations in ATP concentrations . - Structural Analog Comparison:

Compare IC₅₀ values with analogs like 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine to identify substituent-specific trends . - Binding Affinity Analysis:

Use isothermal titration calorimetry (ITC) to measure direct target binding. A ΔG < −10 kcal/mol confirms high affinity, ruling out false positives from indirect mechanisms .

Advanced: What computational strategies support molecular docking studies for this compound?

Methodological Answer:

- Target Preparation:

Retrieve protein structures (e.g., EGFR kinase domain, PDB ID: 1M17) from the RCSB PDB. Remove water molecules and add polar hydrogens using AutoDock Tools . - Ligand Parameterization:

Generate 3D conformers of the compound using Open Babel. Assign Gasteiger charges and optimize geometry with semi-empirical PM6 methods . - Docking Workflow:

Perform flexible docking (Lamarckian genetic algorithm, 100 runs) to identify binding poses. Validate results with MD simulations (NAMD, 10 ns) to assess stability of key interactions (e.g., hydrogen bonds with Met793) .

Advanced: How can researchers design SAR studies to improve metabolic stability?

Methodological Answer:

- Metabolite Identification:

Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Common degradation sites: ethylsulfonyl group (oxidation to sulfonic acid) . - Substituent Modification:

- In Silico ADME Prediction:

Use SwissADME to predict bioavailability (Bioavailability Score >0.55) and LogP (<3) for derivatives .

Advanced: What analytical methods are critical for detecting degradation products during storage?

Methodological Answer:

- Forced Degradation Studies:

Expose the compound to heat (40°C, 75% RH), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions. Monitor via: - Stability-Indicating Methods:

Validate a UPLC method with a QDa detector for real-time monitoring. Use a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile .

Table 1: Key Characterization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.